An In-depth Technical Guide to (2S)-2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid: Structure, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to (2S)-2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid: Structure, Synthesis, and Therapeutic Potential
This technical guide provides a comprehensive overview of (2S)-2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid, a chiral molecule of significant interest to researchers, scientists, and drug development professionals. By combining a detailed structural analysis with a proposed enantioselective synthetic route and an exploration of its potential biological applications, this document serves as a foundational resource for the investigation and utilization of this promising compound.
Introduction: The Convergence of Two Privileged Scaffolds
In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. (2S)-2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid exemplifies this approach, integrating two key structural motifs: the tetrahydropyran (THP) ring and an α-hydroxy acid (AHA) moiety.
The tetrahydropyran ring is a saturated oxygen-containing heterocycle frequently incorporated into therapeutic agents to enhance their pharmacokinetic profiles. Its rigidity, compared to a linear ether, reduces the entropic penalty upon binding to a biological target. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction. The replacement of a cyclohexyl ring with a THP moiety can also lower lipophilicity, which may in turn improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties[1].
Concurrently, α-hydroxy acids are a class of compounds with a hydroxyl group on the carbon atom adjacent to the carboxyl group. This structural feature is prevalent in a wide range of natural products and pharmaceuticals, contributing to their biological activity[2][3]. Enantiomerically pure AHAs are valuable chiral building blocks in the synthesis of complex molecules[2]. The biological significance of AHAs is well-documented, with applications ranging from dermatology to the treatment of various diseases[4].
The specific molecule, (2S)-2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid, with its defined stereochemistry at the α-carbon, represents a unique chemical entity with the potential for stereospecific interactions with biological targets. This guide will delve into the key aspects of this molecule, providing a scientific foundation for its further exploration in drug discovery programs.
Molecular Structure and Physicochemical Properties
The structure of (2S)-2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid is characterized by a central chiral carbon atom bonded to a hydroxyl group, a carboxylic acid group, a hydrogen atom, and a tetrahydropyran-4-yl substituent. The "(2S)" designation specifies the absolute configuration at this chiral center according to the Cahn-Ingold-Prelog priority rules.
Caption: 2D structure of (2S)-2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid.
Table 1: Physicochemical Properties of 2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid
| Property | Value | Source |
| CAS Number | 1248302-05-7 (racemic) | [5][6] |
| Molecular Formula | C₇H₁₂O₄ | [6] |
| Molecular Weight | 160.17 g/mol | [6] |
| Topological Polar Surface Area (TPSA) | 66.76 Ų | [5] |
| Computed LogP | -0.1415 | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Rotatable Bonds | 2 | [5] |
Proposed Enantioselective Synthesis
While a specific, published enantioselective synthesis for (2S)-2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid has not been identified in the current literature, a robust and scientifically sound synthetic strategy can be proposed based on established methodologies for the synthesis of chiral α-hydroxy acids. The following proposed route leverages an enzymatic reduction, a method well-regarded for its high enantioselectivity and mild reaction conditions.
The key transformation in this proposed synthesis is the enantioselective reduction of the corresponding α-keto acid, 2-oxo-2-(tetrahydro-2H-pyran-4-yl)acetic acid. This approach benefits from the availability of various dehydrogenases that can selectively produce either the (S) or (R) enantiomer of the α-hydroxy acid with high enantiomeric excess[7][8][9].
Caption: Proposed two-step synthesis of (2S)-2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-oxo-2-(tetrahydro-2H-pyran-4-yl)acetic acid
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Cyanohydrin Formation: To a stirred solution of tetrahydro-2H-pyran-4-carbaldehyde in water, add an equimolar amount of sodium cyanide. The reaction mixture is stirred at room temperature until the aldehyde is consumed (monitored by TLC or GC-MS).
-
Hydrolysis: The resulting cyanohydrin is then subjected to acidic hydrolysis. Concentrated hydrochloric acid is added, and the mixture is heated to reflux. The progress of the hydrolysis of the nitrile to the carboxylic acid and the oxidation of the hydroxyl group to a ketone is monitored. Upon completion, the reaction mixture is cooled, and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α-keto acid. Purification can be achieved by column chromatography or recrystallization.
Step 2: Enantioselective Enzymatic Reduction
-
Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), dissolve the 2-oxo-2-(tetrahydro-2H-pyran-4-yl)acetic acid.
-
Enzyme and Cofactor Addition: Add a suitable dehydrogenase, such as one from a Lactobacillus species known for producing (S)-α-hydroxy acids, and a catalytic amount of the cofactor NADH[7]. A cofactor regeneration system, such as glucose and glucose dehydrogenase, can be included to ensure the continuous supply of NADH.
-
Reaction and Monitoring: The reaction is incubated at an optimal temperature for the enzyme (typically 25-37 °C) with gentle agitation. The conversion to the (S)-α-hydroxy acid is monitored by HPLC using a chiral column to determine both the conversion and the enantiomeric excess.
-
Work-up and Purification: Once the reaction reaches completion, the enzyme is removed by precipitation (e.g., with acetonitrile) and centrifugation. The supernatant is then acidified, and the product is extracted with an organic solvent. The combined organic extracts are dried and concentrated to yield (2S)-2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid. Further purification can be performed if necessary.
Identification and Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | - Carboxylic Acid Proton (-COOH): A broad singlet, typically in the range of 10-12 ppm. - α-Proton (-CH(OH)): A singlet or a multiplet depending on coupling, expected around 4.0-4.5 ppm. - Tetrahydropyran Protons: A series of multiplets between 1.5 and 4.0 ppm, corresponding to the axial and equatorial protons of the THP ring. |
| ¹³C NMR | - Carboxylic Carbon (-COOH): A signal in the range of 170-180 ppm. - α-Carbon (-C(OH)): A signal around 70-75 ppm. - Tetrahydropyran Carbons: Signals in the aliphatic region, typically between 20 and 70 ppm. |
| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): A broad absorption band from 2500-3300 cm⁻¹. - O-H Stretch (Alcohol): A broad band around 3200-3500 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹. - C-O Stretch: Bands in the 1050-1250 cm⁻¹ region. |
| Mass Spectrometry (ESI-) | - [M-H]⁻: Expected at m/z 159.06. |
Potential Biological Applications and Future Directions
The unique structural combination of a tetrahydropyran ring and a chiral α-hydroxy acid moiety suggests that (2S)-2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid could be a valuable building block or a lead compound in various drug discovery endeavors.
Potential as an Antiviral Agent
Derivatives of tetrahydropyran have been extensively investigated as inhibitors of viral proteases, particularly HIV protease[1][10]. The THP ring can serve as a bioisostere for peptide/amide bonds, enhancing binding affinity and improving pharmacokinetic properties[1]. The α-hydroxy acid functionality can also participate in key hydrogen bonding interactions within the active site of enzymes. Therefore, it is plausible that (2S)-2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid could serve as a scaffold for the development of novel antiviral agents.
Applications in Anticancer and Antimicrobial Research
The tetrahydropyran motif is present in a number of natural products with potent anticancer and antimicrobial activities[11][12]. The incorporation of this scaffold can lead to compounds with improved biological activity profiles. Given the diverse biological roles of α-hydroxy acids, it is conceivable that this compound could exhibit cytotoxic or antimicrobial effects.
Future Research Perspectives
To fully elucidate the therapeutic potential of (2S)-2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid, several key areas of research should be pursued:
-
Validated Synthesis and Characterization: The development and publication of a detailed, reproducible enantioselective synthesis and full characterization of the compound are crucial next steps.
-
Biological Screening: The compound should be screened against a diverse range of biological targets, including viral proteases, kinases, and microbial enzymes, to identify potential therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications to the tetrahydropyran ring and the α-hydroxy acid moiety would provide valuable insights into the structural requirements for biological activity.
Caption: Logical relationships for future research on the title compound.
Conclusion
(2S)-2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid stands as a molecule of considerable interest at the intersection of established medicinal chemistry principles. Its structure, combining the favorable pharmacokinetic properties of the tetrahydropyran ring with the bioactive potential of a chiral α-hydroxy acid, makes it a compelling candidate for further investigation in drug discovery. While specific biological data and a validated enantioselective synthesis are yet to be published, the foundational knowledge of its constituent parts provides a strong rationale for its exploration. This technical guide has outlined the key structural features, proposed a viable synthetic route, and suggested potential therapeutic avenues, thereby providing a solid framework for researchers and scientists to unlock the full potential of this promising compound.
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